molecular formula C40H52N8O12S B134978 Napsamycin D CAS No. 144379-27-1

Napsamycin D

Cat. No. B134978
M. Wt: 869 g/mol
InChI Key: AZGANZVUWUCOGH-XHPQRKPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Napsamycin D is a natural product that has been isolated from the fermentation broth of Streptomyces sp. The compound has shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.

Scientific Research Applications

Napsamycin D has been the subject of several scientific studies due to its potential as an anti-cancer agent. The compound has been shown to inhibit the growth of several cancer cell lines, including lung cancer, breast cancer, and colon cancer. In addition, Napsamycin D has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that plays an important role in the prevention and treatment of cancer.

Mechanism Of Action

The mechanism of action of Napsamycin D is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, Napsamycin D has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.

Biochemical And Physiological Effects

Napsamycin D has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, Napsamycin D has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Napsamycin D in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using Napsamycin D in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on Napsamycin D. One area of research could be the development of new synthetic methods for the compound, which could make it more readily available for use in lab experiments. Another area of research could be the development of new formulations of Napsamycin D that are more soluble in water, which could make it easier to work with in certain experimental setups. Finally, future research could focus on the development of new anti-cancer drugs based on the structure of Napsamycin D.

properties

CAS RN

144379-27-1

Product Name

Napsamycin D

Molecular Formula

C40H52N8O12S

Molecular Weight

869 g/mol

IUPAC Name

2-[[1-[[1-[[(Z)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C40H52N8O12S/c1-20-27-9-8-25(50)16-23(27)17-29(42-20)36(55)47(3)21(2)33(35(54)41-19-26-18-31(51)37(60-26)48-12-10-32(52)45-40(48)59)46-34(53)28(11-13-61-4)43-39(58)44-30(38(56)57)15-22-6-5-7-24(49)14-22/h5-9,14,16,19-21,28-31,33,37,42,49-51H,10-13,15,17-18H2,1-4H3,(H,41,54)(H,46,53)(H,56,57)(H2,43,44,58)(H,45,52,59)/b26-19-

InChI Key

AZGANZVUWUCOGH-XHPQRKPJSA-N

Isomeric SMILES

CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)N/C=C\3/CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O

SMILES

CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)NC=C3CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O

Canonical SMILES

CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)NC=C3CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O

synonyms

napsamycin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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